molecular formula C25H18ClN3O B15034173 2-(4-chlorophenyl)-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]acetamide

2-(4-chlorophenyl)-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]acetamide

Cat. No.: B15034173
M. Wt: 411.9 g/mol
InChI Key: SYAYMKNQGHPMGS-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]acetamide is a complex organic compound that features a chlorophenyl group, a naphthoimidazole moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the 4-chlorophenyl group. This is followed by the formation of the naphthoimidazole core through cyclization reactions involving naphthalene derivatives and imidazole precursors. The final step involves the acylation of the naphthoimidazole intermediate with an acetamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures

Properties

Molecular Formula

C25H18ClN3O

Molecular Weight

411.9 g/mol

IUPAC Name

N-[3-(1H-benzo[f]benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide

InChI

InChI=1S/C25H18ClN3O/c26-20-10-8-16(9-11-20)12-24(30)27-21-7-3-6-19(13-21)25-28-22-14-17-4-1-2-5-18(17)15-23(22)29-25/h1-11,13-15H,12H2,(H,27,30)(H,28,29)

InChI Key

SYAYMKNQGHPMGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C4=CC(=CC=C4)NC(=O)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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